Lipophilicity (LogP) Comparison: 2-Propyloxazole-4-carboxylic Acid vs. 2-Ethyloxazole-4-carboxylic Acid
The calculated partition coefficient (XLogP3) for 2-propyloxazole-4-carboxylic acid is 1.4, which is approximately 0.4–0.5 log units higher than that predicted for the 2-ethyl analog (XLogP3 ≈ 0.9–1.0) [1]. This increase in lipophilicity correlates with the addition of one methylene unit to the alkyl side chain and predicts moderately enhanced membrane permeability and reduced aqueous solubility for the propyl derivative .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 2-Ethyloxazole-4-carboxylic acid (XLogP3 ≈ 0.9–1.0) |
| Quantified Difference | Δ ≈ 0.4–0.5 log units |
| Conditions | Calculated using PubChem XLogP3 algorithm |
Why This Matters
This quantifiable difference in lipophilicity informs medicinal chemists that the propyl derivative will exhibit distinct absorption and distribution characteristics in cell-based assays, making it preferable for targets residing in more hydrophobic microenvironments.
- [1] PubChem. 2-Ethyl-1,3-oxazole-4-carboxylic acid (CID 11695872). Predicted XLogP3 data. Accessed 2026. View Source
